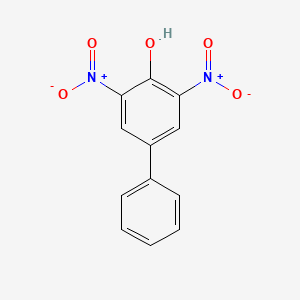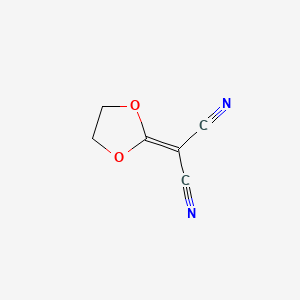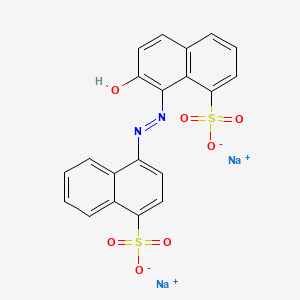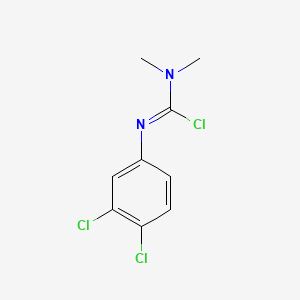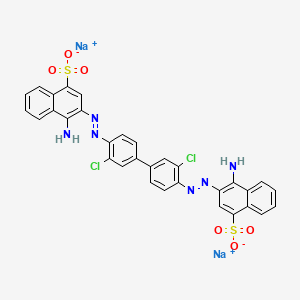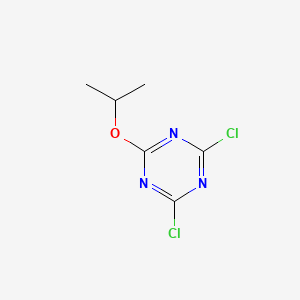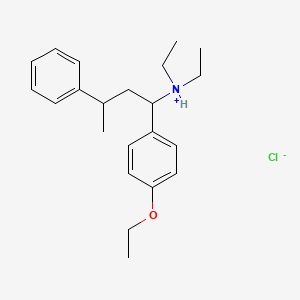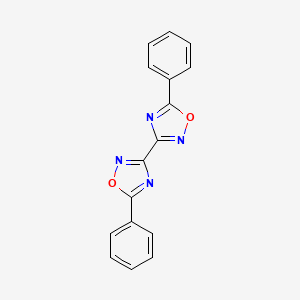
5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole, also known as PPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole may inhibit the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the production of prostaglandins, which reduces inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has also been shown to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has been reported to reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in drug discovery. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has been shown to exhibit various biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively low yield. This makes it difficult to obtain large quantities of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole for further studies.
Direcciones Futuras
There are several future directions for the research on 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate the potential applications of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole in the treatment of cancer. Another direction is to explore the potential use of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole as an anti-inflammatory agent. Additionally, more studies are needed to understand the mechanism of action of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole and its potential side effects.
Conclusion
In conclusion, 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. The synthesis of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole involves the reaction between 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid and hydrazine hydrate in the presence of acetic acid. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-bacterial drugs. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has also been reported to inhibit the activity of COX-2, which reduces inflammation. However, more studies are needed to understand the mechanism of action of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole and its potential side effects.
Aplicaciones Científicas De Investigación
5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. This makes 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole a potential candidate for the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)15-17-13(19-21-15)14-18-16(22-20-14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICXKFFBQJHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=NOC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352469 | |
| Record name | 5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-55-2 | |
| Record name | 5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





